molecular formula C15H14O4 B181024 3-(2-phenoxyethoxy)benzoic Acid CAS No. 116495-73-9

3-(2-phenoxyethoxy)benzoic Acid

Cat. No. B181024
M. Wt: 258.27 g/mol
InChI Key: CFHDMBNOZUXRQR-UHFFFAOYSA-N
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Description

3-(2-phenoxyethoxy)benzoic Acid is a xenobiotic compound . It has a molecular weight of 214.2167 . The molecule contains a total of 34 bond(s) including 20 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 2 ether(s) (aromatic) . It contains total 33 atom(s); 14 Hydrogen atom(s), 15 Carbon atom(s) and 4 Oxygen atom(s) .


Synthesis Analysis

The synthesis of 3-(2-phenoxyethoxy)benzoic Acid derivatives involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor . The reaction is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .


Molecular Structure Analysis

The 3-(2-phenoxyethoxy)benzoic Acid molecule contains a total of 34 bond(s) including 20 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 2 ether(s) (aromatic) .


Chemical Reactions Analysis

The reaction of benzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition .


Physical And Chemical Properties Analysis

Phenolic compounds like 3-(2-phenoxyethoxy)benzoic Acid are known to exhibit various biological activities such as antimicrobial, antioxidant and anti-inflammatory properties . They are ubiquitous in nature .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

3-(2-phenoxyethoxy)benzoic acid is a key component in the development of novel fluorescence probes like HPF and APF. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. They are particularly significant in differentiating hROS from other reactive oxygen species and have applications in studying the roles of hROS in biological and chemical contexts (Setsukinai et al., 2003).

Polymer Research

In the realm of polymer science, 3-(2-phenoxyethoxy)benzoic acid has been used in the synthesis of linear and hyperbranched poly(etherketone)s containing flexible oxyethylene spacers. The polymerization reactions were conducted in a mild polyphosphoric acid environment, resulting in polymers with high thermal stability and intrinsic viscosities. This research opens up possibilities for the development of new materials with specific properties (Jeon, Tan, & Baek, 2007).

Synthesis of Novel Compounds

The compound has also been employed in the synthesis of novel compounds with potential biological activities. For instance, its derivatives have been synthesized and evaluated for antibacterial activities, indicating the scope for developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Antioxidant Activity Studies

Research involving derivatives of 3-(2-phenoxyethoxy)benzoic acid has been conducted to evaluate their efficiency in regenerating α-tocopherol from α-tocopheroxyl radical. This study is significant in understanding the antioxidant properties of these compounds and their potential health benefits (Pazos, Andersen, Medina, & Skibsted, 2007).

Catalysis and Chemical Reactions

Furthermore, the compound plays a role in catalysis and chemical reactions. A method involving the etherification of arene C-H bonds of benzoic acid derivatives, including 3-(2-phenoxyethoxy)benzoic acid, uses a (CuOH)2CO3 catalyst. This method has implications for the development of new synthetic pathways in organic chemistry (Roane & Daugulis, 2013).

Safety And Hazards

Benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

Future Directions

The search for the development of efficient methods for the synthesis of phenolic compounds as well as modern and accurate methods for their detection and analysis will continue . This is due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries .

properties

IUPAC Name

3-(2-phenoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDMBNOZUXRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406527
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-phenoxyethoxy)benzoic Acid

CAS RN

116495-73-9
Record name 3-(2-phenoxyethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IY Jeon, LS Tan, JB Baek - Journal of Polymer Science Part A …, 2008 - Wiley Online Library
Linear and hyperbranched poly(ether‐ketone)s (PEKs) containing flexible oxyethylene spacers grafted multiwalled carbon nanotube (PEK‐g‐MWNT) nanocomposites were prepared …
Number of citations: 39 onlinelibrary.wiley.com
IY Jeon, LS Tan, JB Baek - Journal of Polymer Science Part A …, 2007 - Wiley Online Library
As an alternative to strong acid reaction media for the Friedel–Crafts acylation for a polymer‐forming reaction, a mild polyphosphoric acid (PPA) with optimized amount of phosphorous …
Number of citations: 17 onlinelibrary.wiley.com
전인엽, 백종범 - 한국고분자학회학술대회연구논문초록집, 2006 - cheric.org
The monomers for linear and hyperbranched polyetherketones (PEKs) were synthesized and polymerized to afford corresponding polymers. Thus, the monomers, 4-(2-phenoxyethoxy) …
Number of citations: 2 www.cheric.org

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